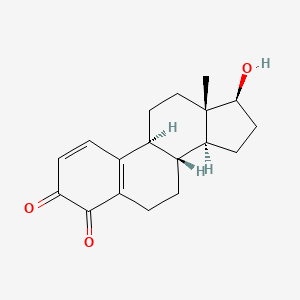
Estradiol-3,4-quinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estradiol-3,4-quinone, also known as this compound, is a useful research compound. Its molecular formula is C18H22O3 and its molecular weight is 286.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Reactivity and DNA Interaction
Estradiol-3,4-quinone is known for its high reactivity with DNA, leading to the formation of depurinating adducts. These adducts can result in mutations that initiate cancer. The following table summarizes key findings regarding the reactivity of this compound with DNA:
The studies indicate that this compound reacts preferentially with adenine and guanine bases in DNA, leading to mutations that may be implicated in breast and prostate cancers.
Role in Cancer Initiation
The compound's ability to form DNA adducts has positioned it as a critical player in cancer biology. Research has shown that increased levels of estrogen-DNA adducts are found in individuals with various cancers, particularly breast cancer.
Case Studies on Cancer Initiation
- Estrogen-DNA Adduct Formation : A study demonstrated that the presence of this compound leads to a significant increase in apurinic sites within DNA, which can result in mutations associated with tumorigenesis .
- Breast Cancer Biomarkers : Research indicates that the ratio of albumin and hemoglobin adducts formed from this compound differs between breast cancer patients and healthy individuals, suggesting its potential as a biomarker for early detection .
Potential Therapeutic Applications
While primarily recognized for its role in carcinogenesis, there is ongoing research into the potential therapeutic applications of compounds that can mitigate the effects of this compound:
Análisis De Reacciones Químicas
2.1. Formation of Estradiol-3,4-quinone
This compound is generated from the oxidation of 4-hydroxyestradiol by cytochrome P450 enzymes or peroxidases:
4 hydroxyestradiolCYPEstradiol 3 4 quinone
This transformation highlights the compound's role as an electrophilic species that can interact with nucleophiles.
2.2. Reactivity with DNA
This compound exhibits high reactivity towards DNA, primarily targeting specific purine bases such as adenine and guanine. The reaction results in the formation of depurinating adducts, which can lead to apurinic sites and subsequent mutations:
-
Depurinating Adducts :
-
4-OHE2-1-N7Gua : Formed by reaction with guanine.
-
4-OHE2-1-N3Ade : Formed by reaction with adenine.
-
The loss of these adducts from DNA occurs rapidly, with N3Ade adducts being lost more quickly than N7Gua adducts, which have a half-life of approximately 3 hours at physiological conditions .
2.3. Comparative Reactivity
Studies have demonstrated that this compound is significantly more reactive than its counterpart estradiol-2,3-quinone. For example:
| Compound | Depurinating Adduct Yield (μmol/mol DNA-phosphate) |
|---|---|
| This compound | 213 |
| Estradiol-2,3-quinone | 53 |
This difference in reactivity correlates with their respective carcinogenic potentials .
3.1. Electrophilic Attack
The electrophilic nature of this compound facilitates its interaction with nucleophilic sites on DNA bases. The keto groups in the quinone structure are particularly reactive:
Estradiol 3 4 quinone+DNA→DNA Adducts
This process leads to the formation of stable and unstable adducts that can disrupt normal cellular functions and promote tumorigenesis.
3.2. Role of Reactive Oxygen Species (ROS)
The interaction between estradiol metabolites and cellular components can generate reactive oxygen species (ROS), further contributing to oxidative stress and DNA damage:
Catechol Estrogens→ROS→DNA Damage
This oxidative stress is linked to increased cancer risk due to mutations arising from damaged DNA .
4.1. In Vivo Studies
Research has shown that exposure to this compound results in significant levels of estrogen-DNA adducts in various tissues:
| Study Type | Adduct Level (μmol/mol DNA-phosphate) |
|---|---|
| In Vivo (Rats) | E2-3,4-Q: 2.3 |
| 4-OHE2: 1.4 |
These findings underscore the importance of monitoring estrogen metabolites in populations at risk for hormone-related cancers .
4.2. Preventive Strategies
Compounds like resveratrol and N-acetylcysteine have shown promise in preventing the formation of estrogen-DNA adducts, suggesting potential avenues for cancer prevention strategies targeting estrogen metabolism .
Propiedades
Número CAS |
144082-88-2 |
|---|---|
Fórmula molecular |
C18H22O3 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4-dione |
InChI |
InChI=1S/C18H22O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,16,20H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1 |
Clave InChI |
XVPUMLOTNZVTSL-ZHIYBZGJSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=O)C4=O |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=O)C4=O |
SMILES canónico |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=O)C4=O |
Sinónimos |
E2-3,4-Q estradiol-3,4-quinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















